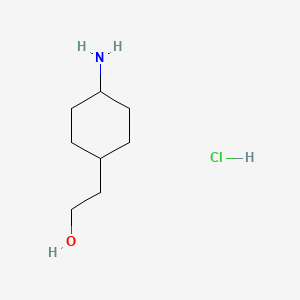
trans 2-(4-Aminocyclohexyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Trans 2-(4-Aminocyclohexyl)ethanol hydrochloride” is a chemical compound that is used in scientific research due to its diverse applications. It is also known as "Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), trans-" .
Synthesis Analysis
The synthesis of this compound involves several steps. One method uses 1, 4-cyclohexanedione as a starting material to obtain the 2- (4-aminocyclohexyl) -ethyl acetate through processes of Wittig reaction, condensation reaction, and catalytic hydrogenation . Another method involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-500C in the presence of Pd/C under 0.1-0.6 bar overpressure .Molecular Structure Analysis
The molecular formula of “trans 2-(4-Aminocyclohexyl)ethanol hydrochloride” is C8H18ClNO . The compound has 14 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “trans 2-(4-Aminocyclohexyl)ethanol hydrochloride” include Wittig reaction, condensation reaction, and catalytic hydrogenation .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 1.82 mg/ml or 0.00823 mol/l . It has a molar refractivity of 59.03 .科学的研究の応用
Stereochemistry and Catalytic ApplicationsStereochemistry plays a crucial role in the hydrogenation processes of cyclic compounds, affecting the yield and selectivity of desired products. Mitsui, Senda, and Saito (1966) explored the stereoselectivity of catalysts in hydrogenation, revealing how different catalysts influence the product distribution of cyclopentyl and benzyl derivatives in terms of their trans and cis isomers (Mitsui, Senda, & Saito, 1966). This research highlights the importance of catalyst choice in achieving high stereoselectivity for compounds similar to "trans 2-(4-Aminocyclohexyl)ethanol hydrochloride."
Synthesis of Enantioenriched Trans-1,2-amino Alcohols
The synthesis of enantioenriched trans-1,2-amino alcohols, including compounds analogous to "trans 2-(4-Aminocyclohexyl)ethanol hydrochloride," has been efficiently achieved through catalytic methods. Birrell and Jacobsen (2013) developed a highly enantioselective addition of phenyl carbamate to meso-epoxides, facilitated by an oligomeric (salen)Co-OTf catalyst, to generate protected trans-1,2-amino alcohols. This method has been applied to prepare useful 2-aminocycloalkanol hydrochlorides in enantiopure form on a multigram scale (Birrell & Jacobsen, 2013).
Applications in Asymmetric Catalysis
The resolution of racemic 2-aminocyclohexanol derivatives and their applications as ligands in asymmetric catalysis have been extensively studied. Schiffers et al. (2006) described a preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, delivering both enantiomers with high enantiomeric excess. These optically active aminocyclohexanols have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating the versatility of compounds structurally related to "trans 2-(4-Aminocyclohexyl)ethanol hydrochloride" in asymmetric synthesis (Schiffers et al., 2006).
Safety And Hazards
将来の方向性
The compound offers potential for drug discovery, synthesis of new compounds, and investigation of biological processes. It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .
特性
IUPAC Name |
2-(4-aminocyclohexyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIQDIAYQRZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 2-(4-Aminocyclohexyl)ethanol hydrochloride | |
CAS RN |
2007925-20-2 |
Source


|
| Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)
![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)
![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)
![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)